2,3-Dibenzylthiirane
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Overview
Description
2,3-Dibenzylthiirane is an organic compound characterized by a three-membered thiirane ring with two benzyl groups attached at the 2 and 3 positions. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzylthiirane typically involves the reaction of benzyl halides with thiirane under basic conditions. One common method is the reaction of benzyl chloride with thiirane in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibenzylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
2,3-Dibenzylthiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,3-Dibenzylthiirane involves its interaction with various molecular targets and pathways. The thiirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Thiirane: The parent compound, lacking the benzyl groups.
2,3-Dimethylthiirane: Similar structure with methyl groups instead of benzyl groups.
2,3-Diphenylthiirane: Similar structure with phenyl groups instead of benzyl groups.
Uniqueness: 2,3-Dibenzylthiirane is unique due to the presence of benzyl groups, which enhance its reactivity and potential for forming complex structures. The benzyl groups also contribute to its distinct physical and chemical properties, making it a valuable compound in synthetic chemistry and material science .
Properties
CAS No. |
61627-59-6 |
---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2,3-dibenzylthiirane |
InChI |
InChI=1S/C16H16S/c1-3-7-13(8-4-1)11-15-16(17-15)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
GDPAILVWUNEXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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